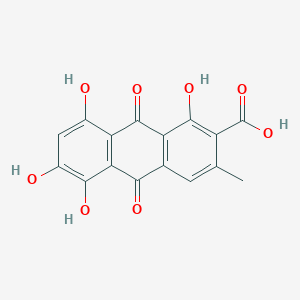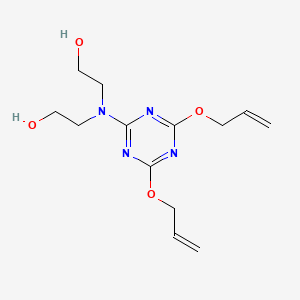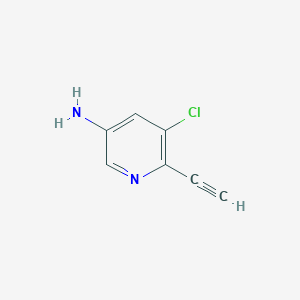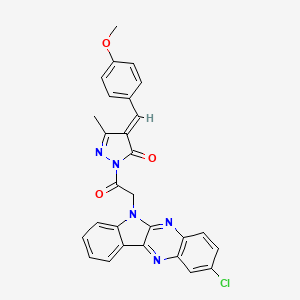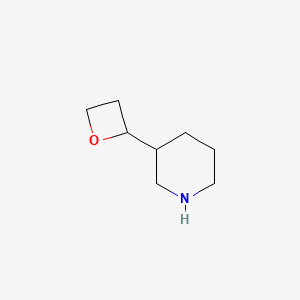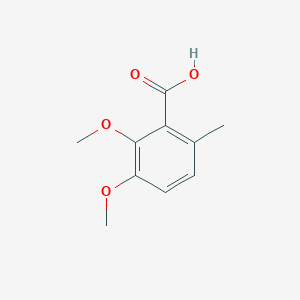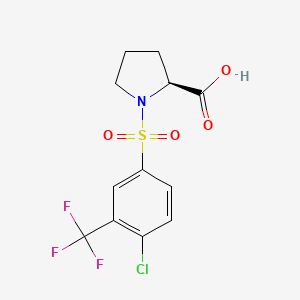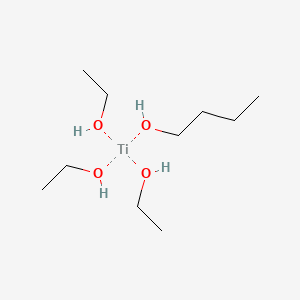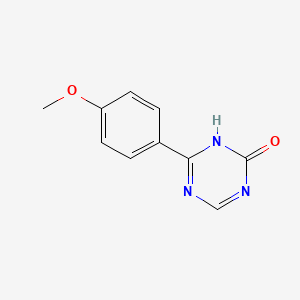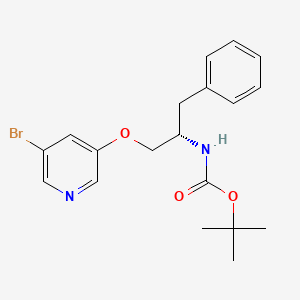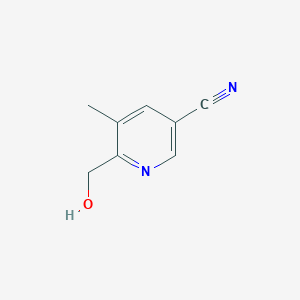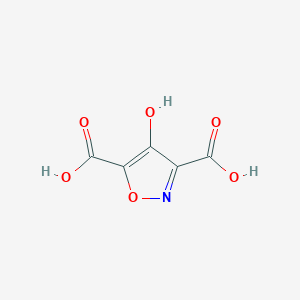
4-Hydroxy-1,2-oxazole-3,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyisoxazole-3,5-dicarboxylic acid is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyisoxazole-3,5-dicarboxylic acid typically involves the reaction of nitroacetic esters with aromatic aldehydes. Another method involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine .
Industrial Production Methods: Industrial production of 4-Hydroxyisoxazole-3,5-dicarboxylic acid often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods utilize eco-friendly reagents and conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxyisoxazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: DDQ, chromic acid, potassium permanganate.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Oxidation Products: Isoxazoles with various substituents.
Substitution Products: Isoxazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Hydroxyisoxazole-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxyisoxazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
4-Hydroxyisoxazole-3,5-dicarboxylic acid can be compared with other isoxazole derivatives, such as:
Isoxazole-4-carboxylic acid: Similar structure but different functional groups, leading to distinct biological activities.
3-Hydroxyisoxazole-4-carboxylic acid: Shares the isoxazole ring but differs in the position of the hydroxyl and carboxyl groups, resulting in unique chemical properties.
Uniqueness: The presence of both hydroxyl and carboxyl groups in 4-Hydroxyisoxazole-3,5-dicarboxylic acid imparts unique reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C5H3NO6 |
|---|---|
Peso molecular |
173.08 g/mol |
Nombre IUPAC |
4-hydroxy-1,2-oxazole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C5H3NO6/c7-2-1(4(8)9)6-12-3(2)5(10)11/h7H,(H,8,9)(H,10,11) |
Clave InChI |
ZEXKPMKNINDAGF-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(ON=C1C(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


